molecular formula C46H66N8O5S2 B109782 (3S,6S,7S,9S,12S)-7-Hydroxy-N1,N14-dimethyl-3,12-bis(1-methylethyl)-N1,N14-bis[[2-(1-methylethyl)-4-thiazolyl]methyl]-4,11-dioxo-6,9-bis(phenylmethyl)-2,5,10,13-tetraazatetradecanediamide CAS No. 869368-48-9

(3S,6S,7S,9S,12S)-7-Hydroxy-N1,N14-dimethyl-3,12-bis(1-methylethyl)-N1,N14-bis[[2-(1-methylethyl)-4-thiazolyl]methyl]-4,11-dioxo-6,9-bis(phenylmethyl)-2,5,10,13-tetraazatetradecanediamide

Cat. No.: B109782
CAS No.: 869368-48-9
M. Wt: 875.2 g/mol
InChI Key: YOFGDVVGZPWCGY-JEXMNKNPSA-N
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Description

The compound “(2S,2’S)-N,N’-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide))” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, phenyl, thiazolyl, and urea moieties, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Ritonavir specified impurity T [EP] is primarily targeted at the HIV protease . This protease is a key enzyme in the life cycle of the HIV virus, responsible for the cleavage of the gag-pol polyprotein, which is a crucial step in the maturation of the virus .

Mode of Action

Ritonavir specified impurity T [EP] acts as a protease inhibitor . It binds to the active site of the HIV protease, preventing the cleavage of the gag-pol polyprotein . This results in the formation of noninfectious, immature viral particles .

Biochemical Pathways

The primary biochemical pathway affected by Ritonavir specified impurity T [EP] is the HIV replication cycle . By inhibiting the HIV protease, it disrupts the maturation process of the virus, preventing the formation of infectious viral particles .

Pharmacokinetics

Ritonavir specified impurity T [EP] is a potent inhibitor of cytochrome P450 CYP3A4 isoenzyme, which is present both in the intestinal tract and liver . This inhibition increases the peak and trough plasma drug concentrations of other protease inhibitors, enhancing their overall drug exposure . The clinically relevant half-life is about 3 to 5 hours . Due to autoinduction, plasma concentrations generally reach steady state 2 weeks after the start of administration .

Result of Action

The primary result of the action of Ritonavir specified impurity T [EP] is the prevention of HIV replication . By inhibiting the HIV protease, it prevents the maturation of the virus, leading to the production of noninfectious, immature viral particles .

Action Environment

The action of Ritonavir specified impurity T [EP] can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 enzyme can affect its efficacy due to potential drug-drug interactions . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core hexane structure, introduction of phenyl groups, and subsequent functionalization with hydroxyl, thiazolyl, and urea groups. Typical reaction conditions may include:

    Formation of the hexane core: This step might involve aldol condensation or other carbon-carbon bond-forming reactions.

    Introduction of phenyl groups: This could be achieved through Friedel-Crafts alkylation or acylation.

    Functionalization with hydroxyl groups: This step may involve oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or Swern oxidation.

    Introduction of thiazolyl and urea groups: This could involve nucleophilic substitution reactions and subsequent urea formation using isocyanates or carbodiimides.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to carbonyl compounds using oxidizing agents like KMnO4 or CrO3.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The urea groups can be hydrolyzed under acidic or basic conditions to form amines and carbon dioxide.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3, PCC

    Reducing agents: NaBH4, LiAlH4

    Electrophilic aromatic substitution reagents: HNO3 (nitration), Br2 (bromination)

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

    Hydrolysis: Formation of amines and carbon dioxide

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving hydroxyl, phenyl, and thiazolyl groups.

    Medicine: Potential therapeutic applications due to its unique functional groups.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (2S,2’S)-N,N’-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide))
  • (2S,2’S)-N,N’-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide))

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2S)-N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H66N8O5S2/c1-28(2)39(51-45(58)53(9)24-35-26-60-43(48-35)30(5)6)41(56)47-34(21-32-17-13-11-14-18-32)23-38(55)37(22-33-19-15-12-16-20-33)50-42(57)40(29(3)4)52-46(59)54(10)25-36-27-61-44(49-36)31(7)8/h11-20,26-31,34,37-40,55H,21-25H2,1-10H3,(H,47,56)(H,50,57)(H,51,58)(H,52,59)/t34-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFGDVVGZPWCGY-JEXMNKNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)N(C)CC4=CSC(=N4)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC4=CSC(=N4)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H66N8O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869368-48-9
Record name (2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869368489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,2'S)-N,N'-((2S,3S,5S)-3-HYDROXY-1,6-DIPHENYLHEXANE-2,5-DIYL)BIS(2-(3-((2-ISOPROPYLTHIAZOL-4-YL)METHYL)-3-METHYLUREIDO(-3-METHYLBUTANAMIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42DVW90Y6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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